Kinase Selectivity: KuFal194 vs. Harmine – DYRK1B and CLK1 Discrimination
KuFal194 (5j) achieves a DYRK1A IC50 of 6 nM while sparing DYRK1B (IC50 = 600 nM, ~100-fold selectivity) and CLK1 (IC50 = 500 nM, ~83-fold selectivity). In contrast, the widely used DYRK1A inhibitor harmine shows DYRK1A IC50 of ~33–80 nM with only ~5-fold selectivity over DYRK1B (IC50 = 166 nM) and also potently inhibits MAO-A (IC50 = 5 nM), a confounding off-target activity completely absent in KuFal194 . The comparative selectivity window for DYRK1A over DYRK1B is approximately 20-fold wider for KuFal194 than for harmine.
| Evidence Dimension | Kinase selectivity: DYRK1A vs. DYRK1B and CLK1 |
|---|---|
| Target Compound Data | DYRK1A IC50 = 6 nM; DYRK1B IC50 = 600 nM; CLK1 IC50 = 500 nM; DYRK2 IC50 > 10,000 nM; MAO-A: no inhibition reported. |
| Comparator Or Baseline | Harmine: DYRK1A IC50 = 33–80 nM; DYRK1B IC50 = 166 nM; DYRK2 IC50 = 900 nM; MAO-A IC50 = 5 nM. |
| Quantified Difference | KuFal194 achieves ~100-fold DYRK1A/DYRK1B selectivity vs. harmine's ~5-fold; KuFal194 shows ~83-fold DYRK1A/CLK1 selectivity vs. harmine's minimal discrimination; KuFal194 lacks MAO-A liability entirely. |
| Conditions | In vitro kinase inhibition assays using recombinant CMGC kinase panel; ATP concentrations at Km for each kinase; triplicate dose-response measurements (Falke et al., J. Med. Chem. 2015; harmine data from Selleckchem and literature consensus). |
Why This Matters
The ~20-fold wider DYRK1A/DYRK1B selectivity window and absence of MAO-A inhibition make KuFal194 a more interpretable chemical probe for DYRK1A-specific pharmacology, reducing false-positive phenotypic readouts in cellular and in vivo models.
